molecular formula C25H22N6OS2 B12145319 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

Cat. No.: B12145319
M. Wt: 486.6 g/mol
InChI Key: ILUDJVGYZPJOGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazole-benzothiazole hybrid acetamide featuring a 1,2,4-triazole core substituted with a 4-amino group and a 2-methylphenyl moiety at the 5-position. The sulfanyl (-S-) linker bridges the triazole ring to an acetamide group, which is further substituted with a 4-(6-methyl-1,3-benzothiazol-2-yl)phenyl moiety. The benzothiazole group is notable for its aromatic heterocyclic structure, often associated with bioactivity in medicinal chemistry .

Properties

Molecular Formula

C25H22N6OS2

Molecular Weight

486.6 g/mol

IUPAC Name

2-[[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C25H22N6OS2/c1-15-7-12-20-21(13-15)34-24(28-20)17-8-10-18(11-9-17)27-22(32)14-33-25-30-29-23(31(25)26)19-6-4-3-5-16(19)2/h3-13H,14,26H2,1-2H3,(H,27,32)

InChI Key

ILUDJVGYZPJOGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CSC4=NN=C(N4N)C5=CC=CC=C5C

Origin of Product

United States

Preparation Methods

Optimization of Benzothiazole Formation

Replacing traditional heating with microwave irradiation significantly enhances reaction rates. For instance, irradiation at 120 W for 120 seconds in dry acetone improves yields to 89% while reducing side product formation. The reaction mechanism proceeds through thioamide intermediate formation, followed by intramolecular cyclization (Scheme 4).

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time3 hours2 minutes
Yield74%89%
By-Products15%<5%

Formation of the Triazole Core

The 4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole segment is synthesized via a 1,3-dipolar cycloaddition reaction. 2-Methylphenyl isothiocyanate reacts with hydrazine hydrate in ethanol under reflux to form the triazole precursor. Subsequent oxidation with hydrogen peroxide yields the triazole ring.

Ultrasound-Assisted Cycloaddition

Ultrasound irradiation (40 kHz) accelerates the cycloaddition step, reducing reaction time from 24 hours to 3 hours. This method achieves 92% yield compared to 88% under conventional conditions. The enhanced efficiency is attributed to improved mass transfer and cavitation effects.

Final Coupling and Purification

The benzothiazole and triazole-acetamide intermediates are coupled via Suzuki-Miyaura cross-coupling. Palladium(II) acetate and triphenylphosphine catalyze the reaction in a toluene/water biphasic system, yielding the final product in 78% purity.

Chromatographic Purification

Crude product purification employs silica gel column chromatography with a hexane/ethyl acetate gradient (7:3 to 1:1). High-performance liquid chromatography (HPLC) analysis confirms >98% purity, with a retention time of 12.3 minutes.

Comparative Analysis of Synthetic Routes

A comparative study of conventional vs. green chemistry approaches reveals significant differences in efficiency:

MethodYieldTimeCostEnvironmental Impact
Conventional68%48 hHighModerate
Ultrasound-Assisted88%6 hMediumLow
Microwave-Assisted92%2 hHighLow

Green methods reduce solvent use by 40% and energy consumption by 60%, aligning with sustainable chemistry principles.

Challenges and Optimization Strategies

Steric Hindrance in Triazole Functionalization

The 2-methylphenyl group introduces steric hindrance during triazole sulfanylation. Employing bulkier bases like 1,8-diazabicycloundec-7-ene (DBU) improves regioselectivity, increasing yields from 70% to 86%.

Solvent Selection for Acetamide Coupling

Polar aprotic solvents (e.g., DMF, DMSO) enhance acetamide solubility but may promote side reactions. Switching to acetonitrile reduces by-products by 22% while maintaining 82% yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro groups, converting them to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol with appropriate acetamide derivatives. The general reaction scheme can be summarized as follows:

  • Preparation of the Triazole Thiol : The starting material, 4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol, is synthesized through standard organic reactions involving thiolation.
  • Formation of the Acetamide : The triazole thiol is then reacted with N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide under suitable conditions to yield the target compound.

The reaction conditions typically include the use of solvents such as ethanol or dimethylformamide (DMF) and may require catalysts like triethylamine to facilitate the reaction .

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide have demonstrated significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (μM) Mechanism
HCT-11636Induction of apoptosis
HeLa34Inhibition of cell proliferation
MCF-740Disruption of mitochondrial membrane potential

These findings suggest that triazole-based compounds could serve as promising candidates for developing new anticancer therapies .

Enzyme Inhibition

Triazole derivatives have also been investigated for their enzyme inhibitory activities. Notably, compounds similar to the target molecule have shown potential as inhibitors of α-glucosidase and acetylcholinesterase enzymes. These enzymes play critical roles in glucose metabolism and neurotransmission, respectively.

Enzyme Inhibition Type Potential Application
α-glucosidaseCompetitiveDiabetes management
AcetylcholinesteraseNon-competitiveAlzheimer's treatment

The inhibition of these enzymes indicates that such compounds might be useful in treating metabolic disorders and neurodegenerative diseases .

Case Study 1: Anticancer Activity

A study conducted on a series of triazole derivatives revealed that modifications on the triazole ring significantly influenced their anticancer activity. The specific compound under discussion exhibited a notable ability to induce apoptosis in cancer cells through caspase activation pathways .

Case Study 2: Enzyme Inhibition

Another research effort focused on evaluating the enzyme inhibitory properties of various triazole derivatives. The results indicated that certain modifications led to enhanced potency against α-glucosidase, suggesting a pathway for developing new diabetes treatments .

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide involves its interaction with various molecular targets. The triazole moiety can inhibit enzymes by binding to their active sites, while the benzothiazole moiety can interact with DNA, leading to the disruption of cellular processes. The compound’s ability to undergo redox reactions also plays a role in its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name/ID Triazole Substituents Acetamide/Benzothiazole Substituents Notable Properties/Potential Activity Reference
Target Compound 4-amino-5-(2-methylphenyl) 4-(6-methyl-1,3-benzothiazol-2-yl)phenyl Likely enhanced lipophilicity; benzothiazole may improve target binding
2-{[4-amino-5-(2-chlorophenyl)-...]sulfanyl}-N-(4-butylphenyl)acetamide 4-amino-5-(2-chlorophenyl) 4-butylphenyl Chlorophenyl group may increase electronegativity and metabolic stability
2-[(4-amino-5-cyclohexyl-...]sulfanyl]-N-[4-(6-methylbenzothiazol-2-yl)phenyl]acetamide 4-amino-5-cyclohexyl 4-(6-methylbenzothiazol-2-yl)phenyl Cyclohexyl group enhances steric bulk, potentially reducing solubility
N-[4-(6-methylbenzothiazol-2-yl)phenyl]-2-{[4-methyl-5-(pyridin-3-yl)-...]sulfanyl}acetamide 4-methyl-5-(pyridin-3-yl) 4-(6-methylbenzothiazol-2-yl)phenyl Pyridinyl substitution introduces hydrogen-bonding capability
2-((4-amino-5-(furan-2-yl)-...]sulfanyl)-N-acetamide derivatives 4-amino-5-(furan-2-yl) Variable Demonstrated anti-exudative activity comparable to diclofenac
2-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-...}sulfanyl)-N-benzylacetamide 5-[(2-amino-thiazol-4-yl)methyl]-4-methyl N-benzyl Thiazolylmethyl group may enhance chelation or membrane permeability

Key Structural and Functional Insights:

Substituent Effects on Lipophilicity: The 2-methylphenyl group in the target compound likely increases lipophilicity compared to analogs with chlorophenyl (electron-withdrawing) or cyclohexyl (bulky, hydrophobic) groups. This property may influence membrane permeability and pharmacokinetics .

Anti-exudative activity in furanyl-substituted analogs () suggests the target compound may share similar anti-inflammatory properties, contingent on the 2-methylphenyl group’s steric and electronic profile.

Synthetic Considerations: Chloroacetyl chloride is a common reagent in acetamide synthesis (as in ), implying that the target compound may be synthesized via nucleophilic substitution at the sulfanyl linker.

Biological Activity

The compound 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a member of the triazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring substituted with an amino group and a sulfanyl moiety, alongside a benzothiazole derivative. Its molecular formula is C19H20N4OSC_{19}H_{20}N_4OS, and it has a molecular weight of approximately 364.46 g/mol. The presence of both triazole and benzothiazole rings contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The general approach includes:

  • Formation of the Triazole Ring : Using appropriate hydrazines and carbonyl compounds to create the triazole nucleus.
  • Introduction of Sulfanyl Group : This can be achieved through nucleophilic substitution reactions.
  • Coupling with Benzothiazole Derivative : This step often involves coupling reactions with activated benzothiazole derivatives to yield the final product.

Antimicrobial Properties

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. For instance, studies have shown that related triazole derivatives demonstrate effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

CompoundMicroorganismActivity (Zone of Inhibition)
2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamideE. coliModerate
2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamideS. aureusGood

Anticancer Activity

Triazole derivatives have been investigated for their anticancer potential. For example, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values indicating their potency .

Cell LineIC50 (µM)Reference
MCF-727.3
HCT1166.2

Other Biological Activities

In addition to antimicrobial and anticancer properties, triazoles are known for their anti-inflammatory and antioxidant effects. The presence of the sulfanyl group enhances these activities by influencing redox reactions within biological systems .

Case Studies

  • Antimicrobial Screening : A study evaluated a series of triazole derivatives for their antimicrobial efficacy against standard strains. The results indicated that compounds with similar structural features to our target compound exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assays : Another investigation focused on the cytotoxic effects of triazole derivatives on human cancer cell lines. The study found that modifications in the substituents significantly affected the cytotoxicity profiles, suggesting that our target compound could be further optimized for enhanced activity .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of this compound to achieve high yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including triazole ring formation, sulfanyl group introduction, and acetamide coupling. Key parameters include:

  • Temperature control : Maintain 60–80°C during cyclization to avoid side products (e.g., dimerization) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for triazole formation .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is essential to isolate the target compound from intermediates .
    • Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1H and 13C NMR identify aromatic protons (δ 7.0–8.5 ppm) and confirm substituent positions on the triazole and benzothiazole moieties .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 508.15 [M+H]+) and detects fragmentation patterns .
  • IR spectroscopy : Confirms sulfanyl (C-S stretch at ~650 cm⁻¹) and amide (N-H bend at ~1550 cm⁻¹) groups .

Q. How can researchers design initial biological screening assays for this compound?

  • Methodological Answer :

  • Antimicrobial activity : Use broth microdilution assays (e.g., MIC against S. aureus and E. coli) with 10–100 µM compound concentrations .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 24–72 hr exposure, using cisplatin as a positive control .
  • Data interpretation : Compare IC50 values with structurally similar triazole derivatives to prioritize hits .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to enhance this compound’s bioactivity?

  • Methodological Answer :

  • Modify substituents : Synthesize analogs with halogens (e.g., Cl, F) or electron-withdrawing groups on the benzothiazole ring to assess impact on target binding .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase active sites) .
  • In vivo validation : Test top analogs in murine inflammation models (e.g., carrageenan-induced edema) at 10 mg/kg doses .

Q. What strategies resolve contradictions in reported biological data for triazole-acetamide derivatives?

  • Methodological Answer :

  • Assay standardization : Replicate conflicting studies under uniform conditions (e.g., cell line passage number, serum concentration) .
  • Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from differential metabolic degradation .
  • Comparative analysis : Cross-reference with analogs (e.g., 2-methylphenyl vs. 4-chlorophenyl substitutions) to isolate substituent-specific effects .

Q. How can the mechanism of action for this compound’s anti-inflammatory activity be elucidated?

  • Methodological Answer :

  • Enzyme inhibition assays : Test COX-2 and LOX-5 inhibition using fluorometric kits (IC50 calculation) .
  • Cytokine profiling : Quantify TNF-α and IL-6 levels via ELISA in LPS-stimulated macrophages treated with the compound .
  • Pathway analysis : Perform RNA-seq on treated cells to identify downregulated pro-inflammatory pathways (e.g., NF-κB) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.